molecular formula C16H26N2O3 B2525064 Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate CAS No. 2359250-51-2

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate

Cat. No.: B2525064
CAS No.: 2359250-51-2
M. Wt: 294.395
InChI Key: HDAYUMBAFKBUSK-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a chemical compound with a molecular weight of 294.4 g/mol. It is known for its high purity and versatility in various research and development projects . This compound is often used as a building block in organic synthesis and has applications in multiple scientific fields.

Scientific Research Applications

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate has a wide range of applications in scientific research:

Preparation Methods

The synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-(4-aminophenoxy)pentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate can be compared with other similar compounds such as:

  • Tert-butyl N-[5-(4-hydroxyphenoxy)pentyl]carbamate
  • Tert-butyl N-[5-(4-methoxyphenoxy)pentyl]carbamate
  • Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18-11-5-4-6-12-20-14-9-7-13(17)8-10-14/h7-10H,4-6,11-12,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYUMBAFKBUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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